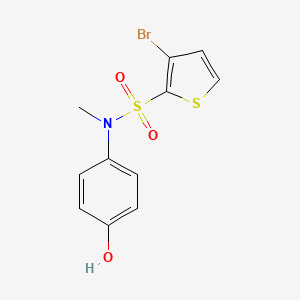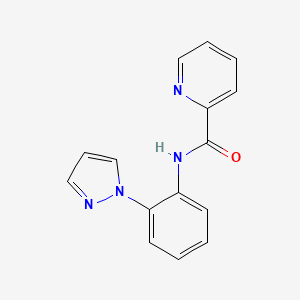
N-(2-pyrazol-1-ylphenyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-pyrazol-1-ylphenyl)pyridine-2-carboxamide, also known as PP2, is a small molecule inhibitor that has been widely used in scientific research. PP2 is a potent and selective inhibitor of Src-family kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and survival.
Mecanismo De Acción
N-(2-pyrazol-1-ylphenyl)pyridine-2-carboxamide is a potent and selective inhibitor of Src-family kinases. Src-family kinases are non-receptor tyrosine kinases that are involved in various cellular processes such as cell proliferation, differentiation, and survival. N-(2-pyrazol-1-ylphenyl)pyridine-2-carboxamide binds to the ATP-binding site of Src-family kinases, preventing the phosphorylation of downstream targets and inhibiting the activity of these kinases.
Biochemical and Physiological Effects:
N-(2-pyrazol-1-ylphenyl)pyridine-2-carboxamide has been shown to have several biochemical and physiological effects. Inhibition of Src-family kinases by N-(2-pyrazol-1-ylphenyl)pyridine-2-carboxamide has been shown to decrease cell proliferation and increase apoptosis in various cancer cell lines. N-(2-pyrazol-1-ylphenyl)pyridine-2-carboxamide has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. Additionally, N-(2-pyrazol-1-ylphenyl)pyridine-2-carboxamide has been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-pyrazol-1-ylphenyl)pyridine-2-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of Src-family kinases, making it a useful tool for studying the role of these kinases in various cellular processes. However, one limitation is that N-(2-pyrazol-1-ylphenyl)pyridine-2-carboxamide has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, N-(2-pyrazol-1-ylphenyl)pyridine-2-carboxamide has been shown to have off-target effects on other kinases, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the use of N-(2-pyrazol-1-ylphenyl)pyridine-2-carboxamide in scientific research. One direction is to study the role of Src-family kinases in various diseases such as cancer, inflammation, and autoimmune disorders. Another direction is to develop more potent and selective inhibitors of Src-family kinases that can be used in clinical settings. Additionally, the use of N-(2-pyrazol-1-ylphenyl)pyridine-2-carboxamide in combination with other drugs or therapies could be explored to enhance its efficacy and reduce its limitations.
Métodos De Síntesis
N-(2-pyrazol-1-ylphenyl)pyridine-2-carboxamide can be synthesized using a multi-step reaction process starting from commercially available starting materials. The synthesis involves the reaction of 2-bromo-5-chloropyridine with 2-aminopyridine to form 2-(5-chloro-2-pyridyl)pyridine. This intermediate is then reacted with 2-pyrazol-1-ylphenylamine to yield N-(2-pyrazol-1-ylphenyl)pyridine-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(2-pyrazol-1-ylphenyl)pyridine-2-carboxamide has been widely used in scientific research as a tool to study the role of Src-family kinases in various cellular processes. Src-family kinases are involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival. N-(2-pyrazol-1-ylphenyl)pyridine-2-carboxamide has been shown to inhibit the activity of these kinases, leading to a decrease in cell proliferation and an increase in apoptosis.
Propiedades
IUPAC Name |
N-(2-pyrazol-1-ylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(13-7-3-4-9-16-13)18-12-6-1-2-8-14(12)19-11-5-10-17-19/h1-11H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURIGCTTWURDEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-pyrazol-1-ylphenyl)pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7559499.png)
![2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide](/img/structure/B7559503.png)
![1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7559504.png)
![2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid](/img/structure/B7559514.png)
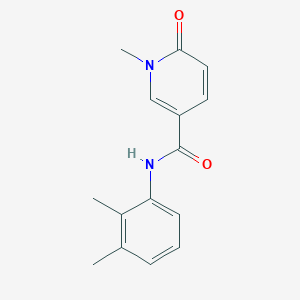
![2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide](/img/structure/B7559521.png)
![2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid](/img/structure/B7559534.png)
![2-[Cyclopropyl(thiophen-2-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7559542.png)
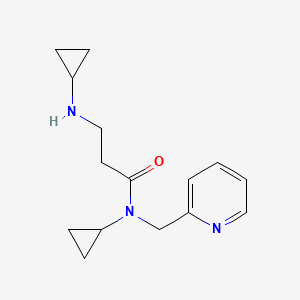

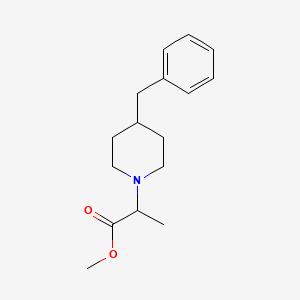
![1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7559570.png)

